Cas no 192446-70-1 (4-Bromo-2,3,6-trifluorophenol)

4-Bromo-2,3,6-trifluorophenol 化学的及び物理的性質
名前と識別子
-
- DTXSID00479454
- SCHEMBL8564414
- ZB0628
- Phenol, 4-bromo-2,3,6-trifluoro-
- F92225
- AKOS024263334
- ZFHGAOPLTHSAQQ-UHFFFAOYSA-N
- CS-0437298
- 192446-70-1
- 973-226-9
- MFCD22414509
- 4-Bromo-2,3,6-trifluorophenol
-
- インチ: InChI=1S/C6H2BrF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
- InChIKey: ZFHGAOPLTHSAQQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 225.92411g/mol
- どういたいしつりょう: 225.92411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
4-Bromo-2,3,6-trifluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC47872-5g |
4-Bromo-2,3,6-trifluorophenol |
192446-70-1 | 95% | 5g |
£700.00 | 2025-02-21 | |
Apollo Scientific | PC47872-250mg |
4-Bromo-2,3,6-trifluorophenol |
192446-70-1 | 95% | 250mg |
£80.00 | 2025-02-21 | |
Apollo Scientific | PC47872-1g |
4-Bromo-2,3,6-trifluorophenol |
192446-70-1 | 95% | 1g |
£240.00 | 2025-02-21 |
4-Bromo-2,3,6-trifluorophenol 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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8. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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4-Bromo-2,3,6-trifluorophenolに関する追加情報
4-Bromo-2,3,6-trifluorophenol (CAS No. 192446-70-1): A Comprehensive Overview
4-Bromo-2,3,6-trifluorophenol (CAS No. 192446-70-1) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of bromine and fluorine substituents on a phenolic ring, which imparts distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, properties, and applications of 4-Bromo-2,3,6-trifluorophenol, highlighting recent advancements and research findings.
Structure and Synthesis
The molecular structure of 4-Bromo-2,3,6-trifluorophenol is defined by the presence of a bromine atom at the 4-position and three fluorine atoms at the 2-, 3-, and 6-positions on the phenolic ring. This arrangement results in a highly substituted aromatic compound with unique electronic properties. The synthesis of 4-Bromo-2,3,6-trifluorophenol typically involves multi-step processes that include bromination and fluorination reactions. Recent studies have focused on optimizing these synthetic routes to improve yield and reduce environmental impact.
Physical and Chemical Properties
4-Bromo-2,3,6-trifluorophenol exhibits several notable physical and chemical properties that make it valuable in various applications. It is a white to off-white solid with a melting point of approximately 50°C. The compound is insoluble in water but soluble in organic solvents such as dichloromethane and acetone. The presence of multiple electron-withdrawing groups (bromine and fluorine) imparts high electron density to the phenolic oxygen, making it an excellent nucleophile in various organic reactions.
Applications in Chemical Synthesis
4-Bromo-2,3,6-trifluorophenol is widely used as an intermediate in the synthesis of complex organic molecules. Its unique electronic properties make it an ideal starting material for Suzuki coupling reactions, which are crucial in the formation of carbon-carbon bonds. Recent research has explored the use of 4-Bromo-2,3,6-trifluorophenol in the development of novel catalysts for asymmetric synthesis, leading to more efficient and selective reactions.
Pharmaceutical Research
In the pharmaceutical industry, 4-Bromo-2,3,6-trifluorophenol has gained attention for its potential as a lead compound in drug discovery. The bromine and fluorine substituents can influence the pharmacokinetic properties of drug candidates, such as their solubility and metabolic stability. Studies have shown that derivatives of 4-Bromo-2,3,6-trifluorophenol exhibit promising biological activities against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
Molecular Biology Applications
Beyond its role in chemical synthesis and pharmaceutical research, 4-Bromo-2,3,6-trifluorophenol has found applications in molecular biology. The compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with specific proteins. Recent advancements in biophysical techniques have enabled researchers to gain deeper insights into these interactions, contributing to the development of targeted therapies.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 4-Bromo-2,3,6-trifluorophenol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn to minimize exposure risks. Additionally, appropriate waste disposal methods should be employed to ensure environmental safety.
FUTURE DIRECTIONS AND CONCLUSIONS
The future of research involving 4-Bromo-2,3,6-trifluorophenol looks promising. Ongoing studies are exploring new synthetic methods to produce this compound more efficiently and sustainably. In pharmaceutical research, efforts are underway to develop novel derivatives with enhanced therapeutic potential. The interdisciplinary nature of this field ensures that advancements in one area will likely benefit others.
In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,In conclusion,The versatility and unique properties ofbbbiibbbbbbbbbbbbbi4-Bromo-2,3,6-trifluorophenol (CAS No. 192446-70-1)) make it an invaluable compound across multiple scientific disciplines. Its continued exploration will undoubtedly lead to new discoveries and innovations that advance our understanding of chemistry, biology, and medicine.
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